Diethyl (3-Methylbenzyl)phosphonate

Horner-Wadsworth-Emmons Stereoselective Synthesis Stilbene Derivatives

Diethyl (3-Methylbenzyl)phosphonate (CAS 63909-50-2) is an organophosphorus compound belonging to the benzylphosphonate ester class, characterized by a diethyl phosphonate group attached to a 3-methylbenzyl moiety. This compound functions as a Horner-Wadsworth-Emmons (HWE) reagent, enabling the stereoselective synthesis of predominantly (E)-alkenes , and serves as a critical intermediate in the synthesis of stilbene derivatives and potential antimicrobial agents.

Molecular Formula C12H19O3P
Molecular Weight 242.25 g/mol
CAS No. 63909-50-2
Cat. No. B1366667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (3-Methylbenzyl)phosphonate
CAS63909-50-2
Molecular FormulaC12H19O3P
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=CC(=C1)C)OCC
InChIInChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3
InChIKeyLMLREDDVMFNSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (3-Methylbenzyl)phosphonate (CAS 63909-50-2): A Meta-Substituted Phosphonate Reagent for Stereoselective Synthesis and Antimicrobial Research


Diethyl (3-Methylbenzyl)phosphonate (CAS 63909-50-2) is an organophosphorus compound belonging to the benzylphosphonate ester class, characterized by a diethyl phosphonate group attached to a 3-methylbenzyl moiety [1]. This compound functions as a Horner-Wadsworth-Emmons (HWE) reagent, enabling the stereoselective synthesis of predominantly (E)-alkenes [2], and serves as a critical intermediate in the synthesis of stilbene derivatives and potential antimicrobial agents [3].

Reagent type
Meta-substituted benzylphosphonate for HWE olefination
Stereochemical control
Enables (E)-selective alkene construction in stilbene synthesis
Intermediate role
Key building block for antimicrobial SAR exploration
Workflow integration
Compatible with standard HWE conditions (KOtBu, DMF)

Why Diethyl (3-Methylbenzyl)phosphonate Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in Stereoselective Synthesis and Antimicrobial Development


The meta-methyl substitution on the benzyl ring of Diethyl (3-Methylbenzyl)phosphonate exerts a distinct electronic and steric influence on reaction outcomes compared to unsubstituted (Diethyl benzylphosphonate) or para-methyl analogs . This structural feature directly modulates the stereoselectivity and efficiency of Horner-Wadsworth-Emmons (HWE) olefinations and impacts the antimicrobial potency and selectivity profiles of derived compounds [1]. Generic substitution with an unsubstituted or differently substituted benzylphosphonate may result in altered E/Z ratios, reduced yields, or diminished biological activity, compromising the integrity and reproducibility of critical synthetic and screening workflows .

Diethyl (3-methylbenzyl)phosphonate
Risk Unsubstituted benzylphosphonate may shift E/Z stereoselectivity and reduce olefination yield, altering stilbene geometry.
Diethyl (3-methylbenzyl)phosphonate
Risk Para-methyl or other regioisomers may yield different antimicrobial screening profiles; SAR conclusions may not transfer.

Quantitative Differentiation of Diethyl (3-Methylbenzyl)phosphonate: Head-to-Head Performance Data for Procurement Decision-Making


Superior Stereoselectivity: Diethyl (3-Methylbenzyl)phosphonate Delivers 100% (E)-Selectivity in Stilbene Synthesis

In a patent synthesis of a trisubstituted stilbene derivative, Diethyl (3-Methylbenzyl)phosphonate achieved complete stereocontrol, yielding exclusively the trans (E)-isomer . This outcome underscores the critical role of the meta-methyl group in dictating reaction stereochemistry. In contrast, analogous HWE reactions employing unsubstituted Diethyl benzylphosphonate or other derivatives often result in mixtures of E- and Z-isomers, necessitating additional purification steps and reducing overall yield [1].

E/Z Stereoselectivity
Head-to-head
100% E-isomer (E/Z 100:0)
vs unsubstituted analog: 80–95% E (literature)
Reported complete E-selectivity supports streamlined (E)-stilbene routes without isomer separation.
Reaction with p-chlorobenzaldehyde, KOtBu/DMF; confirmed by ¹H NMR.
Horner-Wadsworth-Emmons Stereoselective Synthesis Stilbene Derivatives

Structural Impact: Meta-Methyl Substitution Modulates Antimicrobial Potency Relative to Unsubstituted Parent Scaffold

A systematic study of diethyl benzylphosphonate derivatives demonstrated that substituents on the phenyl ring critically influence antimicrobial activity against Escherichia coli strains (K12 and R2) [1]. While the study reports that specific methyl-substituted derivatives exhibit greater antibacterial potential than conventional antibiotics like ciprofloxacin, the meta-methyl substitution pattern (present in the target compound) represents a distinct pharmacophore variant that provides a different activity and selectivity fingerprint compared to the unsubstituted benzylphosphonate [2]. This establishes the meta-methyl analog as a unique tool for SAR exploration, where substituting it with the parent compound would yield a different biological profile .

Antimicrobial profile
Class-level inference
Meta-methyl substitution pattern linked to distinct antimicrobial response in E. coli models.
May offer unique SAR entry point; activity fingerprint differs from parent benzylphosphonate.
Quantitative fold-difference not reported for this specific comparison.
Antimicrobial Agents Structure-Activity Relationship Drug Discovery

Efficient Intermediate: Diethyl (3-Methylbenzyl)phosphonate Achieves 85.6% Yield in Key Stilbene Derivative Synthesis Step

The synthetic utility of Diethyl (3-Methylbenzyl)phosphonate is evidenced by its performance in a key step of a multi-step patent synthesis [1]. In a Horner-Wadsworth-Emmons reaction with p-chlorobenzaldehyde, the compound was converted to a stilbene derivative with an 85.6% isolated yield after 2 hours of stirring . This yield demonstrates efficient conversion under standard reaction conditions (KOtBu, DMF, N₂). While direct comparative yield data for unsubstituted benzylphosphonate under identical conditions is not available in the same source, this documented performance establishes a reliable baseline for synthetic planning and scale-up calculations.

Synthetic yield
Reported
85.6% isolated yield
Benchmarked HWE performance aids feasibility assessment and scale-up planning.
Patent example with p-chlorobenzaldehyde, 2 h reaction.
Organic Synthesis Stilbene Derivatives Pharmaceutical Intermediates

Validated Application Scenarios for Diethyl (3-Methylbenzyl)phosphonate Procurement


Synthesis of Geometrically Pure (E)-Stilbenes for Materials Science and Medicinal Chemistry

The demonstrated 100% E-selectivity in Horner-Wadsworth-Emmons reactions makes this compound the reagent of choice for constructing (E)-stilbene scaffolds. This is critical for projects requiring geometrically defined alkenes for structure-activity relationship studies or for the preparation of photoswitchable molecules, where isomeric purity directly impacts material properties or biological function.

Structure-Activity Relationship (SAR) Studies of Antimicrobial Benzylphosphonates

The meta-methyl substitution pattern provides a distinct chemical probe for exploring the impact of regioisomerism on antimicrobial activity against E. coli strains [1]. This compound serves as a key intermediate for generating a library of meta-substituted derivatives, enabling researchers to map pharmacophore requirements and differentiate activity from ortho- and para-methyl analogs.

Pharmaceutical Intermediate for Trisubstituted Stilbene Derivatives

As validated in a patent synthesis yielding 85.6% of a key stilbene intermediate , this phosphonate is a reliable building block for multi-step syntheses of complex pharmaceutical candidates. The documented yield and purity profile support its use in scale-up and process chemistry workflows where batch-to-batch consistency is paramount.

Development of Phosphonate-Based Biological Probes

The compound's established role as a precursor to phosphonic acids via hydrolysis or dealkylation enables its use in creating biologically active probes. The meta-methyl substitution offers a handle for tuning lipophilicity (calculated LogP of 2.1 [2]) and target interactions, facilitating the design of tools for chemical biology and target identification studies.

Application
Selection Property
Validation Focus
Geometrically pure (E)-stilbene synthesis
Reported high E-selectivity
Confirm E/Z ratio under own conditions; verify olefin geometry by NMR
Antimicrobial SAR studies
Meta-substituted benzylphosphonate scaffold
Antimicrobial screening context (MIC/MBC against target strains); compare with ortho/para analogs
Pharmaceutical intermediate (trisubstituted stilbenes)
Documented HWE yield benchmark
Reproduce yield and purity; assess batch consistency for scale-up
Phosphonic acid biological probes
Hydrolysable diethyl ester; meta-methyl lipophilicity handle
Monitor dealkylation efficiency; assess target interaction in biochemical assays

Technical Documentation Hub

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36 linked technical documents
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